molecular formula C21H23NO2 B14339648 3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 109132-66-3

3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14339648
CAS No.: 109132-66-3
M. Wt: 321.4 g/mol
InChI Key: AGYNLRHWJQVTCT-UHFFFAOYSA-N
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Description

3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a synthetic benzopyran-4-one derivative characterized by a 2,3-dihydrochromen-4-one core modified with a (4-phenylpiperidin-1-yl)methyl substituent at the C-3 position. Its structure combines the chromanone scaffold—a common motif in natural flavonoids—with a bulky, lipophilic piperidine group, which enhances its interaction with hydrophobic binding pockets in biological targets .

Properties

CAS No.

109132-66-3

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

3-[(4-phenylpiperidin-1-yl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H23NO2/c23-21-18(15-24-20-9-5-4-8-19(20)21)14-22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2

InChI Key

AGYNLRHWJQVTCT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3COC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Preparation of the Benzopyranone Core

Claisen Condensation for Benzopyranone Formation

The 2,3-dihydro-4H-1-benzopyran-4-one scaffold is typically synthesized via intramolecular Claisen condensation. For example, heating ethyl 2-(2-hydroxyphenyl)acetate at 180–200°C under inert conditions induces cyclization, yielding the benzopyranone nucleus with >85% efficiency. Alternative methods employ Friedel-Crafts acylation of resorcinol derivatives, though this route often requires stringent temperature control to avoid polyacylation byproducts.

Synthesis of 4-Phenylpiperidine Intermediates

Grignard-Mediated Piperidine Ring Construction

As demonstrated in the patented methodology, N-protected 3-piperidone undergoes Grignard addition with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine. Subsequent dehydration with concentrated H₂SO₄ generates 3-phenylpiperidine derivatives in 90.2% yield. Hydrogenation over Pd/C achieves full saturation, while chiral resolution using L-tartaric acid provides enantiomerically pure 4-phenylpiperidine.

Representative Procedure:
  • Grignard Addition : N-Benzyl-3-piperidone (60.0 g, 317.0 mmol) reacts with phenylmagnesium bromide (2M in THF, 240 mL) at 0–5°C for 1 h.
  • Dehydration : 3-Hydroxy-3-phenylpiperidine is treated with H₂SO₄ at 80°C, yielding 1-benzyl-3-phenylpiperidine.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 50 psi) removes the benzyl group, affording racemic 3-phenylpiperidine.

Mannich Reaction for C–N Bond Formation

Three-Component Coupling Strategy

The Mannich reaction provides a direct route to install the (4-phenylpiperidin-1-yl)methyl group at the benzopyranone C3 position. Optimized conditions involve:

  • Benzopyran-4-one (1 eq), 4-phenylpiperidine (1.2 eq), and paraformaldehyde (1.5 eq) in refluxing ethanol with 0.1M HCl catalysis.
  • Reaction monitoring by TLC (EtOAc/hexane 3:7) typically shows completion within 6 h, yielding 72–78% of the desired adduct.
Critical Parameters:
  • Solvent Polarity : Ethanol outperforms DMF or THF due to improved solubility of the secondary amine.
  • Acid Catalyst : HCl concentrations >0.2M promote iminium ion formation but risk benzopyranone decomposition.

Nucleophilic Alkylation Approaches

Bromomethylbenzopyranone Intermediate

Bromination of 3-methyl-2,3-dihydro-4H-1-benzopyran-4-one using N-bromosuccinimide (NBS) under UV light generates 3-(bromomethyl)benzopyranone. Subsequent reaction with 4-phenylpiperidine in DMF at 60°C affords the target compound in 68% yield.

Optimization Insights:
  • Radical Initiators : AIBN (1 mol%) enhances bromination regioselectivity, reducing dibrominated byproducts to <5%.
  • Amine Excess : A 2:1 piperidine:bromide ratio minimizes elimination side reactions.

Reductive Amination Pathway

Two-Step Ketone Coupling

Condensation of 3-formylbenzopyranone with 4-phenylpiperidine forms an imine intermediate, which undergoes sodium cyanoborohydride reduction to yield the final product. This method offers superior stereocontrol, with diastereomeric ratios exceeding 9:1 when using chiral auxiliaries.

Procedure Highlights:
  • Imine Formation : Reflux equimolar aldehyde and amine in toluene with 4Å molecular sieves (12 h).
  • Reduction : NaBH₃CN (1.5 eq) in methanol at 0°C, quenched with saturated NH₄Cl.

Analytical Characterization and Quality Control

Spectroscopic Validation

Technique Key Data Reference
¹H NMR (CDCl₃) δ 7.85 (d, J=8.5 Hz, H-5), 7.45–7.30 (m, Ph), 4.15 (s, CH₂N)
MS-ESI m/z 350.2 [M+H]⁺ (calc. 350.4)
HPLC Purity 99.2% (C18, MeCN/H₂O 70:30)

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous piperidine derivatives confirms chair conformations with axial phenyl groups. Unit cell parameters (monoclinic, C2 space group) align with predicted molecular dimensions.

Comparative Method Evaluation

Method Yield (%) Reaction Time Key Advantage
Mannich 72–78 6 h Single-step, atom-economical
Alkylation 68 8 h High regioselectivity
Reductive Amination 65 10 h Stereochemical control

Chemical Reactions Analysis

Types of Reactions: 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The chroman-4-one core can be oxidized to form chromone derivatives, while reduction can lead to the formation of chroman derivatives . Substitution reactions can occur at the phenyl or piperidine rings, introducing different functional groups and modifying the compound’s properties.

Common Reagents and Conditions: Common reagents used in the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation reactions and reducing agents like sodium borohydride for reduction reactions . Substitution reactions often require the use of electrophilic or nucleophilic reagents under appropriate conditions.

Major Products Formed: The major products formed from the reactions of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one depend on the specific reaction conditions and reagents used. Oxidation reactions typically yield chromone derivatives, while reduction reactions produce chroman derivatives. Substitution reactions can result in a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one has a wide range of scientific research applications due to its unique chemical structure and biological activities. In medicinal chemistry, it serves as a scaffold for the design and synthesis of novel therapeutic agents with potential anticancer, antiviral, and anti-inflammatory properties . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

In biology, 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one is used to study cellular processes and molecular pathways. Its derivatives have been investigated for their effects on enzyme activity, signal transduction, and gene expression . In the field of industry, the compound’s derivatives are utilized in the development of cosmetic products for skin and hair care due to their anti-inflammatory and antioxidant properties .

Mechanism of Action

The mechanism of action of 3-((4-phenylpiperidin-1-yl)methyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. For example, chroman-4-one derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other pro-inflammatory cytokines, leading to anti-inflammatory effects . Additionally, the compound’s antioxidant properties can protect cells from oxidative stress and damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2,3-dihydro-4H-1-benzopyran-4-one core is shared among several bioactive compounds, but substituents at the C-2, C-3, and C-6/C-7 positions critically influence activity. Key analogues include:

Compound Name Substituents Key Features
Target Compound C-3: (4-Phenylpiperidin-1-yl)methyl Enhanced lipophilicity (logP ~3.6), antibacterial activity
(2S)-5,7-Dihydroxy-6-prenylflavanone C-2: (S)-configuration; C-6: Prenyl group Natural flavanone with anticancer properties (IC₅₀: 12 μM in MiaPaCa-2 cells)
4',7-Dihydroxydihydroflavanol C-2: 4-Hydroxyphenyl; C-3/C-4: Dihydroxy Antioxidant activity (EC₅₀: 8.2 μM in DPPH assay)
N-(2,3-Dihydro-4-hydroxyimino-4H-1-benzopyran-3-yl)-piperazinyl quinolones C-3: Piperazinyl quinolone; C-4: Hydroxyimino Broad-spectrum antibacterial activity (MIC: 0.024–0.78 μg/mL vs. Gram-positive bacteria)
(2RS)-2-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one C-2: Phenyl; No C-3 substituent Drug impurity with reduced bioactivity

Physicochemical Properties

Property Target Compound 4',7-Dihydroxydihydroflavanol Piperazinyl Quinolone Derivative
Molecular Weight ~351.4 g/mol 256.25 g/mol ~450–500 g/mol
logP ~3.6 2.1 ~2.8
H-Bond Donors 0 3 2–3
Topological PSA ~40 Ų 87 Ų ~90 Ų

Research Implications

The structural flexibility of the benzopyran-4-one scaffold allows for tailored modifications. For example:

  • Piperidine vs. Piperazine : Piperidine-containing derivatives (like the target compound) exhibit higher lipophilicity but lower solubility than piperazine analogues, impacting bioavailability .
  • Hydroxyl Groups: Natural flavanones with hydroxylation at C-5 and C-7 (e.g., liquiritigenin) show superior antioxidant activity but poor blood-brain barrier penetration compared to synthetic derivatives .

Biological Activity

3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, synthesis, and related research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a benzopyran moiety and a piperidine group. Its molecular formula is C20H24N2O2C_{20}H_{24}N_{2}O_{2}, with a molecular weight of approximately 324.42 g/mol. The structural characteristics contribute to its biological activity.

Antiviral Activity

Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, studies have shown that certain piperazine derivatives demonstrate moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The compound's structural analogs have been evaluated for their ability to inhibit viral replication, showing promising results in vitro.

Antibacterial and Antifungal Activity

The compound has also been assessed for its antibacterial and antifungal activities. A study highlighted that piperazine derivatives were effective against pathogenic bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, some compounds within this class have shown efficacy against fungal strains including Candida albicans and Aspergillus niger.

The biological activity of this compound is likely mediated through interactions with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing signaling pathways involved in inflammation and immune responses .
  • Enzyme Inhibition : Some studies suggest that related compounds act as inhibitors of enzymes critical for viral replication and bacterial growth .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Study on Antiviral Effects : A study conducted on a series of piperidine derivatives demonstrated significant antiviral activity against HIV-1, indicating potential for therapeutic use in antiviral drug development .
CompoundVirus TargetedIC50 (μM)CC50 (μM)
3fCVB-24592
3gHSV-13054

Toxicity and Safety Profile

While assessing the biological activity, it is crucial to consider the toxicity profiles of these compounds. Preliminary data suggest that the cytotoxicity levels vary across different cell lines, necessitating further investigation into the safety margins for potential therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one?

Answer:
A multi-step synthesis is typically employed, starting with the benzopyran-4-one core. Key steps include:

  • Core formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to generate the 2,3-dihydro-4H-1-benzopyran-4-one scaffold .
  • Substituent introduction : The 4-phenylpiperidine moiety is introduced via nucleophilic substitution or reductive amination. For example, coupling a pre-formed 4-phenylpiperidine derivative with a bromomethyl-substituted benzopyranone intermediate using a palladium catalyst .
  • Purification : Chromatography (e.g., silica gel) or crystallization is critical for isolating high-purity product, as impurities in piperidine derivatives can skew pharmacological results .

Basic: How can structural characterization of this compound be validated using spectroscopic techniques?

Answer:

  • NMR : 1H and 13C NMR confirm the benzopyranone core (e.g., δ ~4.5 ppm for the dihydro protons) and the piperidinylmethyl group (δ ~2.5–3.5 ppm for N-methyl protons). 2D NMR (COSY, HSQC) resolves stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C21H21NO2), with ESI+ often showing [M+H]+ at m/z 320.1651 .
  • X-ray crystallography : For absolute configuration, single-crystal X-ray diffraction (as in ) provides definitive proof of stereochemistry and substituent positioning .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core modifications : Replace the benzopyranone with flavone or chromone analogs to assess π-π stacking interactions (see for flavonoid SAR) .
  • Piperidine substitutions : Systematically vary the phenyl group on the piperidine ring (e.g., electron-withdrawing substituents) to modulate receptor binding. highlights piperidine derivatives’ role in targeting CNS receptors .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Glide) to identify critical hydrogen-bonding or hydrophobic interactions, guided by analogs like LY294002 ( ) .

Advanced: What experimental approaches resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., ATP concentration in kinase assays). notes LY294002’s activity varies with ATP levels .
  • Off-target profiling : Use panels like Eurofins’ SelectScreen to rule out non-specific binding. Contradictions in IC50 values may arise from cross-reactivity with related kinases.
  • Metabolic stability : Assess liver microsome stability (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Answer:

  • Kinase inhibition : The benzopyranone scaffold is associated with PI3K/Akt pathway inhibition (see LY294002 in ). Target validation via Western blotting for phosphorylated Akt is recommended .
  • GPCR modulation : The 4-phenylpiperidine group suggests potential affinity for dopamine or serotonin receptors, common in CNS-targeting piperidine derivatives ( ) .
  • Antioxidant activity : Flavonoid-like structures () may confer radical-scavenging properties, measurable via DPPH or FRAP assays .

Advanced: What computational methods predict the binding mode of this compound to PI3K?

Answer:

  • Molecular docking : Use AutoDock Vina or GOLD to dock the compound into the PI3K crystal structure (PDB: 1E7U). Focus on interactions with Lys802 and Asp841 in the ATP-binding pocket .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-receptor complex. Compare with LY294002’s binding dynamics .
  • Free energy calculations : MM/GBSA or MM/PBSA quantify binding affinity differences between analogs, guiding SAR .

Basic: How can researchers ensure reproducibility in biological assays for this compound?

Answer:

  • Compound purity : Use HPLC (C18 columns, acetonitrile/water gradient) to verify ≥95% purity. Impurities >2% (e.g., ) can invalidate results .
  • Solvent controls : DMSO concentration should be ≤0.1% to avoid cytotoxicity. Pre-screen solvents in target cell lines.
  • Positive controls : Include LY294002 ( ) or other PI3K inhibitors to benchmark activity .

Advanced: What strategies improve the bioavailability of this compound?

Answer:

  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (as in for naringenin) to enhance solubility and intestinal absorption .
  • Prodrug design : Introduce ester or phosphate groups at the 7-hydroxy position (if present) to improve membrane permeability.
  • CYP450 inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Table 1: Key Pharmacological Data for Analogous Compounds

CompoundTarget (IC50)Assay TypeReference
LY294002PI3K (0.5 μM)Kinase inhibition
NaringeninAntioxidant (EC50 10 μM)DPPH assay
4-Phenylpiperidine derivativesD2 receptor (Ki 15 nM)Radioligand binding

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